5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol
Description
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to a phenol ring
Properties
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-5-10(3-4-14(9)20-2)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQPXUFLKTNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686608 | |
| Record name | 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-80-0 | |
| Record name | 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol typically involves the introduction of the trifluoromethyl group to a phenol derivative. One common method is the reaction of 4-methoxy-3-methylphenol with trifluoromethylating agents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce esters or ethers.
Scientific Research Applications
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The phenolic hydroxyl group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylphenol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-Trifluoromethylphenol: Lacks the methoxy and methyl groups, affecting its reactivity and applications.
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione:
Uniqueness
5-(4-Methoxy-3-methylphenyl)-3-trifluoromethylphenol is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, distinguishes it from other similar compounds and may enhance its stability and reactivity in various contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
